3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate
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Overview
Description
3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropionic acid with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an alkoxide can yield an ether, while reaction with an amine can produce an amine derivative.
Scientific Research Applications
3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. In biological systems, the compound can modify biomolecules by introducing fluorine atoms, which can alter their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
- 3,3,3-Trifluoropropionic acid
Uniqueness
3,3,3-trifluoro-2,2-dimethylpropyl trifluoromethanesulfonate is unique due to its high reactivity and the presence of both trifluoromethanesulfonate and trifluoromethyl groups. This combination makes it a valuable reagent in organic synthesis, particularly for introducing fluorine atoms into molecules, which can significantly alter their chemical and physical properties.
Properties
IUPAC Name |
(3,3,3-trifluoro-2,2-dimethylpropyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O3S/c1-4(2,5(7,8)9)3-15-16(13,14)6(10,11)12/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFNMQTNNWJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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